trans-Propenyl propyl disulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

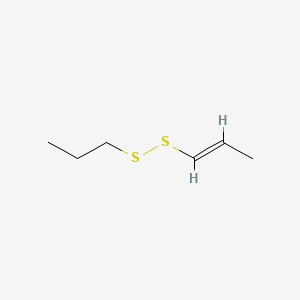

trans-Propenyl propyl disulfide: is an organosulfur compound with the molecular formula C6H12S2 and a molecular weight of 148.289 g/mol . It is a member of the class of organic disulfides, which are characterized by the presence of a disulfide bond (RSSR’) where R and R’ can be alkyl or aryl groups . This compound is found naturally in certain Allium species, such as garlic and onions, and contributes to their characteristic aroma and potential health benefits .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: trans-Propenyl propyl disulfide can be synthesized through various methods. One common approach involves the reaction of organic halides with sodium thiosulfate (Na2S2O3) in dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) . This method is efficient and scalable, making it suitable for laboratory synthesis.

Industrial Production Methods: In industrial settings, the production of disulfides often involves the oxidation of thiols. Thiols are typically prepared from their corresponding alkyl halides, which are then oxidized to form disulfides . This method is widely used due to its simplicity and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: trans-Propenyl propyl disulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can break the disulfide bond, yielding thiols.

Substitution: The disulfide bond can participate in substitution reactions, where one sulfur atom is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like thiols and amines can react with the disulfide bond under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted disulfides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

trans-Propenyl propyl disulfide is a sulfur-containing compound with the molecular formula C6H12S2 and a molecular weight of 148.3 g/mol . It is a colorless liquid that possesses the odor of cooked onions and is found in Allium cepa, commonly known as onion .

Scientific Research Applications

This compound has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

- Reagent: It serves as a reagent in organic synthesis.

- Precursor: It is a precursor for synthesizing other sulfur-containing compounds.

Biology

- Antimicrobial Properties: this compound exhibits antimicrobial properties.

- Food Preservation: It is studied for its potential use in food preservation.

- Natural Pesticide: The compound is also researched as a potential natural pesticide.

Medicine

- Antioxidant Effects: Research indicates that organosulfur compounds, including this compound, may provide health benefits due to their antioxidant properties.

- Cardioprotective Effects: These compounds may also have cardioprotective effects.

Industry

- Flavor and Fragrance: It is utilized in the flavor and fragrance industry because of its characteristic aroma.

- Pharmaceuticals and Agrochemicals: this compound is involved in the production of certain pharmaceuticals and agrochemicals.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

- Reduction: Reduction reactions can break the disulfide bond, resulting in thiols. Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often employed.

- Substitution: The disulfide bond can participate in substitution reactions, where a sulfur atom is replaced by a nucleophile. Nucleophiles such as thiols and amines can react with the disulfide bond under mild conditions.

Related Research

Research has explored the manipulation of sulfur compounds in Allium cepa to modify flavor and health attributes . Silencing the lachrymatory factor synthase (LFS) gene in onions leads to a reduction in tear-inducing lachrymatory factor and shifts the metabolic pathway, increasing the production of di-1-propenyl thiosulfinate and other volatile sulfur compounds . This shift can enhance the levels of desirable sulfur compounds responsible for the sensory and health-promoting qualities of onions .

Safety and Hazards

This compound is classified as a flammable liquid and vapor . The Globally Harmonized System (GHS) provides hazard statements and precautionary codes, including :

- H226: Flammable liquid and vapor.

- P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

- P233: Keep container tightly closed.

- P280: Wear protective gloves and eye protection.

Food Additive

Wirkmechanismus

The mechanism of action of trans-Propenyl propyl disulfide involves several pathways:

Hydrogen Sulfide Release: The compound can release hydrogen sulfide (H2S), which has various biological effects, including vasodilation and antioxidant activity.

Radical Scavenging: It can scavenge free radicals, thereby exhibiting antioxidant properties.

Enzyme Inhibition: The compound can inhibit certain enzymes, affecting various metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

- Dipropyl disulfide

- Dipropyl trisulfide

- Methyl propyl disulfide

- Methyl propyl trisulfide

Comparison: trans-Propenyl propyl disulfide is unique due to its specific structure, which includes a propenyl group attached to the disulfide bond. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

CAS-Nummer |

5905-46-4 |

|---|---|

Molekularformel |

C6H12S2 |

Molekulargewicht |

148.3 g/mol |

IUPAC-Name |

1-[[(Z)-prop-1-enyl]disulfanyl]propane |

InChI |

InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |

InChI-Schlüssel |

AAPBYIVJOWCMGH-HYXAFXHYSA-N |

SMILES |

CCCSSC=CC |

Isomerische SMILES |

CCCSS/C=C\C |

Kanonische SMILES |

CCCSSC=CC |

Siedepunkt |

78.00 to 80.00 °C. @ 13.00 mm Hg |

Dichte |

0.972-0.978 |

Key on ui other cas no. |

23838-20-2 5905-46-4 |

Physikalische Beschreibung |

colourless liquid with odour of cooked onions |

Piktogramme |

Flammable |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.